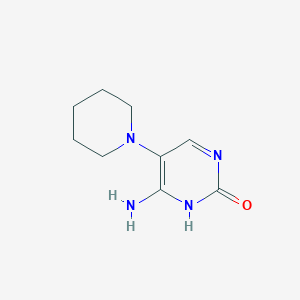
5-Piperidinocytosine
Cat. No. B8500489
M. Wt: 194.23 g/mol
InChI Key: LTUXDNGLEWYLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822497B2
Procedure details


Method 8 was followed using 1 eq. of 5-bromocytosine and 15 eq. of piperidine (as solvent). The reaction was cooled and added to CH2Cl2 and H2O. The solid was filtered, rinsed with H2O, and dried yielding 6-amino-5-(piperidin-1-yl)pyrimidin-2(1H)-one as a solid (89%). LCMS (m/z): 195.0 (MH+); LC Rt=1.28 min.




Yield
89%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH2:9])=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C(Cl)Cl>O>[NH2:9][C:3]1[NH:4][C:5](=[O:8])[N:6]=[CH:7][C:2]=1[N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(NC1)=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=NC(N1)=O)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
